![molecular formula C15H19ClN2O B528525 1H-Imidazole, 4-(3-(3-(4-chlorophenyl)propoxy)propyl)- CAS No. 152029-80-6](/img/structure/B528525.png)
1H-Imidazole, 4-(3-(3-(4-chlorophenyl)propoxy)propyl)-
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Overview
Description
FUB-181 is an H3 antagonist that may play a role in cognition.
Scientific Research Applications
Microwave-Assisted Synthesis and Crystal Structure
1H-Imidazole derivatives, such as 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole, have been synthesized using microwave-assisted methods. X-ray diffraction (XRD) studies confirm their structure, showcasing their potential in material science and chemistry research (Saberi et al., 2009).
Synthesis for SOCE Assays
The compound SKF-96365, a derivative of 1H-imidazole, has been synthesized for use in store-operated calcium entry (SOCE) assays, demonstrating its utility in biochemical and pharmacological research (Dago et al., 2016).
Corrosion Inhibition Properties
Imidazole derivatives like 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole have been evaluated for their corrosion inhibition properties on mild steel in sulphuric acid medium. This highlights their potential applications in material science and corrosion research (Ouakki et al., 2019).
Novel Metal-based Chemotherapy
1H-Imidazole derivatives have been explored as ligands in metal-based complexes for potential chemotherapy applications, especially in treating tropical diseases (Navarro et al., 2000).
X-Ray Crystal Structure Analysis
The synthesis and crystal structure of various 1H-imidazole derivatives, such as (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, have been reported. These studies contribute to the field of crystallography and molecular design (Attia et al., 2013).
Antifungal Agent Development
Research on imidazole analogues of fluoxetine, including compounds like 1-(4-chlorophenyl)-1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)propane, has shown potent anti-Candida activity. This underscores their importance in developing new antifungal agents (Silvestri et al., 2004).
Antimicrobial Synthesis
The synthesis of novel imidazoles, including derivatives like 1-(2-bromophenyl)-2-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazole, has been explored for their antimicrobial properties, contributing to pharmaceutical research (Narwal et al., 2012).
properties
CAS RN |
152029-80-6 |
---|---|
Product Name |
1H-Imidazole, 4-(3-(3-(4-chlorophenyl)propoxy)propyl)- |
Molecular Formula |
C15H19ClN2O |
Molecular Weight |
278.78 g/mol |
IUPAC Name |
5-[3-[3-(4-chlorophenyl)propoxy]propyl]-1H-imidazole |
InChI |
InChI=1S/C15H19ClN2O/c16-14-7-5-13(6-8-14)3-1-9-19-10-2-4-15-11-17-12-18-15/h5-8,11-12H,1-4,9-10H2,(H,17,18) |
InChI Key |
GLSKFZAVXLRZDH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCOCCCC2=CN=CN2)Cl |
Canonical SMILES |
C1=CC(=CC=C1CCCOCCCC2=CN=CN2)Cl |
Appearance |
Solid powder |
Other CAS RN |
152029-80-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
FUB-181, FUB181, FUB 181 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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